10alpha-Hydroxy-beta-isomorphine
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Overview
Description
10alpha-Hydroxy-beta-isomorphine is a derivative of morphine, a well-known opioid analgesic. This compound is often encountered as a by-product in the synthesis of 10alpha-hydroxymorphine. It has a molecular formula of C17H19NO4 and a molecular weight of 301.337 g/mol . The structure of this compound includes a hydroxyl group at the 10th position, which differentiates it from its parent compound, morphine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10alpha-Hydroxy-beta-isomorphine typically involves the oxidation of codeine. The process begins with the oxidation of codeine using chromium (VI) oxide in dilute sulfuric acid, which yields 10alpha-hydroxycodeine . This intermediate is then acetylated to form a diacetate, which is subsequently O-demethylated using boron tribromide to produce this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions. The process would likely involve stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 10alpha-Hydroxy-beta-isomorphine undergoes several types of chemical reactions, including:
Oxidation: The initial step in its synthesis involves the oxidation of codeine.
Acetylation: The intermediate 10alpha-hydroxycodeine is acetylated to form a diacetate.
O-demethylation: The final step involves the O-demethylation of the diacetate to yield this compound.
Common Reagents and Conditions:
Oxidation: Chromium (VI) oxide in dilute sulfuric acid.
Acetylation: Acetic anhydride or acetyl chloride.
O-demethylation: Boron tribromide.
Major Products Formed: The major product formed from these reactions is this compound, with 10alpha-hydroxycodeine and its diacetate as intermediates .
Scientific Research Applications
10alpha-Hydroxy-beta-isomorphine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 10alpha-Hydroxy-beta-isomorphine is similar to that of other morphine derivatives. It likely exerts its effects by binding to opioid receptors in the central nervous system, particularly the mu-opioid receptors . This binding inhibits the ascending pain pathways, leading to decreased perception and response to pain . The presence of the hydroxyl group at the 10th position may influence its binding affinity and potency compared to other morphine derivatives .
Comparison with Similar Compounds
10alpha-Hydroxymorphine: A closely related compound with similar chemical structure and properties.
Hydromorphone: Another morphine derivative with a different substitution pattern.
Codeine: The starting material for the synthesis of 10alpha-Hydroxy-beta-isomorphine.
Uniqueness: this compound is unique due to the specific placement of the hydroxyl group at the 10th position, which differentiates it from other morphine derivatives. This structural variation may result in distinct pharmacological properties and potential therapeutic applications .
Properties
Molecular Formula |
C17H19NO4 |
---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
(4S,4aR,5R,7aS,12bS,13S)-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-5,9,13-triol |
InChI |
InChI=1S/C17H19NO4/c1-18-7-6-17-11-5-4-9(19)13(17)14(18)15(21)8-2-3-10(20)16(22-11)12(8)17/h2-5,9,11,13-15,19-21H,6-7H2,1H3/t9-,11+,13+,14+,15+,17-/m1/s1 |
InChI Key |
NRTVZEUDAAWSHI-LHSDCZHYSA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4C=C[C@H]([C@H]2[C@H]1[C@H](C5=C3C(=C(C=C5)O)O4)O)O |
Canonical SMILES |
CN1CCC23C4C=CC(C2C1C(C5=C3C(=C(C=C5)O)O4)O)O |
Origin of Product |
United States |
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